N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a triazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Introduction of the ethyl group: This step involves the alkylation of the cyclohexene ring using ethyl halides in the presence of a strong base.
Formation of the triazole ring: This can be done through a cyclization reaction involving hydrazine derivatives and nitriles.
Formation of the pyrimidine ring: This step involves the condensation of appropriate aldehydes or ketones with amidines or guanidines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, hydroxyl groups, nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- N-[2-(Cyclohex-1-en-1-yl)ethyl]-1-[1-(pyridin-3-yl)-1H-pyrrole-2-yl]methanamine
- N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-[5-(pyrrolidine-1-sulfonyl)-1H-pyrrol-1-yl]pyridine
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine stands out due to its unique combination of structural features, including the presence of a cyclohexene ring, a triazole ring, and a pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18N6 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H18N6/c1-2-4-12(5-3-1)6-7-16-13-8-14(18-10-17-13)20-11-15-9-19-20/h4,8-11H,1-3,5-7H2,(H,16,17,18) |
InChI Key |
QBXLXCFBPVIQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2=CC(=NC=N2)N3C=NC=N3 |
Origin of Product |
United States |
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